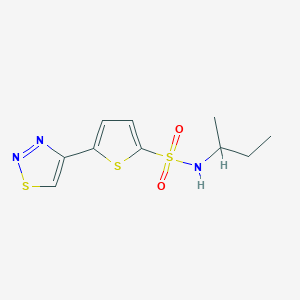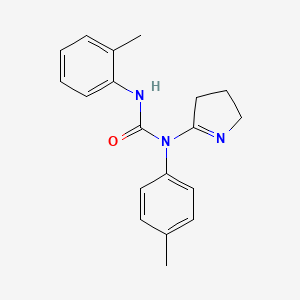
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a urea derivative that is synthesized through a multistep process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Stereochemical Synthesis
A notable application involves the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, such as PKI-179. The synthesis process includes stereospecific hydroboration, oxidation, and stereoselective reduction steps, highlighting the chemical's role in creating enantiomerically pure compounds useful in drug development (Chen et al., 2010).
Gelation Properties
Another research focus is on low molecular weight hydrogelators, where derivatives form hydrogels at specific pH levels. The morphology and rheology of these gels can be tuned by the anion identity, showcasing the compound's utility in developing materials with adjustable physical properties (Lloyd & Steed, 2011).
Enzyme Inhibition
Derivatives have been studied as inhibitors for glycolic acid oxidase, demonstrating significant potency in vitro. Such compounds provide insights into designing inhibitors for enzymes involved in metabolic disorders, furthering our understanding of therapeutic interventions (Rooney et al., 1983).
Nonlinear Optical Materials
Research on organic nonlinear optical materials involves synthesizing nitrophenylhydrazone crystals based on pyrrole. These compounds exhibit large macroscopic nonlinearity, useful in developing advanced photonic devices (Kwon et al., 2008).
Molecular Recognition
Acyclic molecules containing pyrrole groups have shown effectiveness in anion-binding, demonstrating the compound's relevance in selective molecular recognition processes. This application is critical for designing sensors and separation processes (Gale, 2006).
Corrosion Inhibition
Urea-derived Mannich bases have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic solutions. These studies offer potential solutions for industrial corrosion issues, highlighting the chemical's application in materials protection (Jeeva et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-9-11-16(12-10-14)22(18-8-5-13-20-18)19(23)21-17-7-4-3-6-15(17)2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIIKZYZWFLNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2751220.png)

![8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2751227.png)
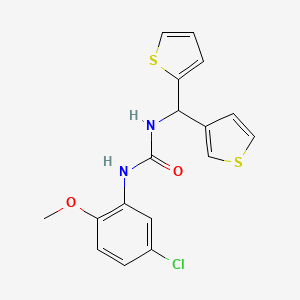
![N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2751231.png)
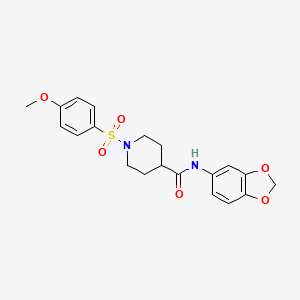
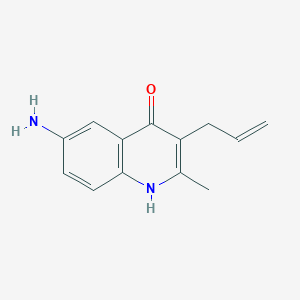

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2751237.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2751238.png)

![Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2751241.png)
